molecular formula C16H18N2OS2 B2715784 N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide CAS No. 896348-66-6

N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide

Cat. No.: B2715784
CAS No.: 896348-66-6
M. Wt: 318.45
InChI Key: ZYPVTMOYWAAFQM-UHFFFAOYSA-N
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Description

N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide (CAS 896348-66-6) is a high-purity chemical compound with the molecular formula C16H18N2OS2 and a molecular weight of 318.46 . This benzamide derivative, built on a 4,5,6,7-tetrahydrobenzo[d]thiazole scaffold, is of significant interest in medicinal chemistry and pharmacological research. Compounds based on the 4,5,6,7-tetrahydrobenzo[d]thiazole structure and the broader N-(thiazol-2-yl)-benzamide class have been identified as key scaffolds in the development of novel bioactive molecules . Research into structurally similar N-(thiazol-2-yl)-benzamide analogs has identified them as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These compounds have been shown to act as negative allosteric modulators, providing researchers with valuable tools to explore ZAC's physiological functions, which are currently not well-elucidated . Furthermore, the 4,5,6,7-tetrahydro-benzothiophene/benzothiazole core is a recognized structure in the exploration of modulators for nuclear receptors like RORγt, a target for inflammatory and autoimmune diseases . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human use.

Properties

IUPAC Name

4-methylsulfanyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS2/c1-10-3-8-13-14(9-10)21-16(17-13)18-15(19)11-4-6-12(20-2)7-5-11/h4-7,10H,3,8-9H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPVTMOYWAAFQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The initial step involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzothiazole ring.

    Introduction of the Methyl Group: The methyl group is introduced at the 6-position of the benzothiazole ring through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Benzamide Moiety: The benzamide moiety is introduced by reacting the benzothiazole intermediate with 4-(methylthio)benzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, halogens (chlorine, bromine), Lewis acid catalysts

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Corresponding amine

    Substitution: Nitrated or halogenated benzothiazole derivatives

Scientific Research Applications

N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. In cancer research, it may exert its effects by interfering with cell signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Discussion

However, its activity may be inferior to derivatives with hydrogen-bonding groups (e.g., 4i). Further studies should explore its kinase inhibition profile and optimize substituents for target engagement.

Biological Activity

N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2OS2C_{16}H_{18}N_{2}OS_{2}, with a molecular weight of approximately 318.45 g/mol. The compound features a benzamide structure linked to a tetrahydrobenzo[d]thiazole moiety, which contributes to its unique chemical properties.

PropertyValue
Molecular FormulaC₁₆H₁₈N₂OS₂
Molecular Weight318.45 g/mol
StructureBenzamide with thiazole moiety

Anti-inflammatory Properties

Research has shown that this compound exhibits significant anti-inflammatory activity. It has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. Inhibition of these enzymes can lead to reduced inflammation and pain relief.

Antioxidant Activity

The compound has also demonstrated antioxidant properties. Antioxidants are essential in neutralizing free radicals in the body, which can prevent oxidative stress and related diseases. Studies indicate that this compound may enhance the body's defense against oxidative damage.

Analgesic Effects

In addition to its anti-inflammatory effects, this compound has shown potential as an analgesic agent. Its mechanism involves modulation of pain pathways, providing therapeutic benefits in pain management.

Antibacterial and Anticancer Activities

The compound has been investigated for its antibacterial properties against various pathogens. Furthermore, preliminary studies suggest potential anticancer effects, possibly through mechanisms involving apoptosis induction in cancer cells and inhibition of tumor growth.

The exact mechanism of action for this compound remains under investigation. However, it is believed to interact with G protein-coupled receptors (GPCRs), which are integral to numerous signaling pathways in human physiology. This interaction may explain its diverse biological effects.

Synthesis Methods

Various synthetic routes have been developed for the preparation of this compound. Common methods include:

  • Condensation Reactions : Combining appropriate amines with thiazole derivatives.
  • Cyclization Techniques : Utilizing cyclization strategies to form the thiazole ring.
  • Functional Group Modifications : Introducing methylthio groups through nucleophilic substitution reactions.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • In vitro Studies : Demonstrated significant inhibition of COX enzymes and antioxidant activity compared to standard drugs.
  • Animal Models : Showed promising results in reducing inflammation and pain in models of arthritis.
  • Cell Line Studies : Indicated potential anticancer activity through apoptosis induction in various cancer cell lines.

Q & A

Q. What are the established synthetic routes for N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide, and how can purity be optimized?

The compound is synthesized via nucleophilic substitution or amide coupling reactions. A typical protocol involves reacting 6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine with 4-(methylthio)benzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base . Post-synthesis, Boc deprotection (if applicable) is achieved with HCl in ether. Purity optimization includes:

  • Chromatography : Silica gel column chromatography (ethyl acetate/hexane gradient).
  • Recrystallization : Using ethanol or methanol to yield white solids (melting points: 177–222°C) .
  • Spectroscopic validation : ¹H/¹³C NMR (e.g., δ 7.65 ppm for aromatic protons), IR (C=O stretch at ~1688 cm⁻¹), and HRMS (e.g., [M+H]⁺ = 310.2) .

Q. How is structural characterization performed for this compound and its analogs?

Key techniques include:

  • NMR : Aromatic protons (δ 6.8–8.4 ppm) and methylthio groups (δ 2.5–2.7 ppm) confirm substitution patterns .
  • Mass spectrometry : ESI-MS or HRMS validates molecular weights (e.g., m/z = 429 [M+H]⁺ for derivatives) .
  • Elemental analysis : Matches calculated vs. observed C, H, N, S content (e.g., C: 54.27% observed vs. 54.34% calculated) .

Advanced Research Questions

Q. What experimental strategies are used to evaluate kinase inhibition (e.g., CK2, GSK3β) by tetrahydrobenzo[d]thiazole derivatives?

  • Assay design : Use recombinant human CK2α or GSK3β kinases with Z′-LYTE™ fluorescence-based kits.
  • Protocol :
    • Incubate compounds (0.1–100 µM) with kinase, substrate, and ATP.
    • Measure phosphorylation via fluorescence resonance energy transfer (FRET).
    • Calculate IC₅₀ values from dose-response curves (Table 1) .

Table 1 : Representative IC₅₀ values for analogs

CompoundCK2 IC₅₀ (µM)GSK3β IC₅₀ (µM)
4i 0.182.3
4j 0.221.8

Q. How can structural modifications enhance antiproliferative activity against cancer cell lines?

  • SAR insights :
    • Methylthio substitution : Enhances lipophilicity, improving membrane permeability .
    • Tetrahydrobenzo[d]thiazole core : Critical for binding to kinase ATP pockets (e.g., hydrophobic interactions with CK2’s Val116) .
  • In vitro testing :
    • Screen against NCI-60 panels (e.g., LOX IMVI melanoma cells: GP = 44.78% inhibition at 10 µM) .
    • Compare with triazole derivatives (e.g., 40% growth inhibition in NCI-H522 lung cancer cells) .

Q. What methodologies resolve contradictions in enzyme inhibition vs. cellular activity data?

  • Off-target profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify non-target interactions.
  • Cellular uptake studies : Measure intracellular concentrations via LC-MS to confirm bioavailability .
  • Molecular dynamics (MD) : Simulate binding stability (e.g., 100 ns trajectories in GROMACS) to correlate IC₅₀ with residence time .

Q. How is molecular docking applied to predict binding modes with therapeutic targets?

  • Software : Glide XP (Schrödinger) with extra-precision scoring .
  • Protocol :
    • Prepare protein (e.g., CK2α, PDB: 3BWH) by optimizing H-bonds and removing water.
    • Generate ligand conformers (LigPrep).
    • Dock using hydrophobic enclosure parameters (e.g., reward lipophilic ligand-protein contacts).
    • Validate with MM-GBSA binding energy calculations (ΔG ≤ −50 kcal/mol suggests strong binding) .

Q. What in vitro models are used to assess metabolic stability and toxicity?

  • Hepatic metabolism : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS.
  • Cytotoxicity : MTT assays on HEK293 or HepG2 cells (IC₅₀ > 50 µM indicates low toxicity) .
  • hERG inhibition : Patch-clamp assays to evaluate cardiac risk (IC₅₀ > 10 µM preferred) .

Data Analysis & Interpretation

Q. How are structure-activity relationship (SAR) trends analyzed for this scaffold?

  • 3D-QSAR : CoMFA or CoMSIA models using steric/electrostatic fields (q² > 0.5 for predictive validity) .
  • Pharmacophore mapping : Identify essential features (e.g., hydrogen bond acceptors near the thiazole ring) .
  • Cluster analysis : Group analogs by IC₅₀ profiles to prioritize derivatives (e.g., CK2 inhibitors cluster with low nanomolar IC₅₀) .

Q. What statistical methods validate reproducibility in biological assays?

  • ANOVA : Compare triplicate data (p < 0.05 for significance).
  • Bland-Altman plots : Assess inter-day variability in IC₅₀ measurements .
  • ROC curves : Evaluate assay sensitivity/specificity (AUC ≥ 0.8 indicates robustness) .

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